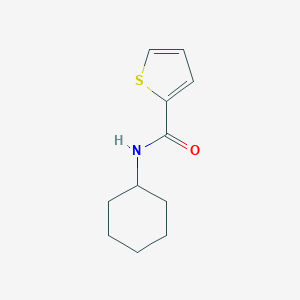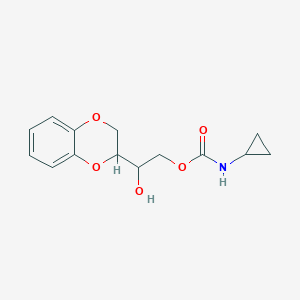
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate, also known as CP-94,253, is a synthetic compound that belongs to the family of cyclopropanecarboxylic acid derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor, which is involved in the regulation of mood, appetite, and sleep. CP-94,253 has been widely used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes.
Mechanism Of Action
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate acts as a competitive antagonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi/o. When activated by serotonin, the 5-HT1B receptor inhibits the release of neurotransmitters such as dopamine, norepinephrine, and glutamate. By blocking the 5-HT1B receptor, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate increases the release of these neurotransmitters, leading to its pharmacological effects.
Biochemical And Physiological Effects
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to have several biochemical and physiological effects in animal models and human studies. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been shown to reduce the severity of migraine headaches and to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
The main advantage of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate is its high selectivity and potency for the 5-HT1B receptor, which allows for precise modulation of this receptor in animal models and human studies. However, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate also has a short half-life in vivo, which requires frequent dosing to maintain its pharmacological effects.
Future Directions
There are several future directions for the use of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate in scientific research. One direction is to investigate the role of the 5-HT1B receptor in the regulation of appetite and metabolism, which has implications for the treatment of obesity and metabolic disorders. Another direction is to study the effects of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate on the reward system in the brain, which has implications for the treatment of addiction and substance abuse. Finally, the development of more potent and selective antagonists of the 5-HT1B receptor could lead to new therapeutic options for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate involves several steps, starting from the reaction of 2-(1,4-benzodioxan-2-yl)ethanol with chloroacetyl chloride to form 2-(1,4-benzodioxan-2-yl)-2-chloroethyl acetate. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to yield 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate. The overall yield of this synthesis is around 30%.
Scientific Research Applications
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been extensively used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to modulate the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been used to study the role of the 5-HT1B receptor in migraine headaches, depression, and anxiety disorders.
properties
CAS RN |
13887-61-1 |
|---|---|
Product Name |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate |
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
InChI Key |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Canonical SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



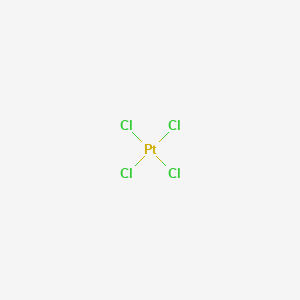
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
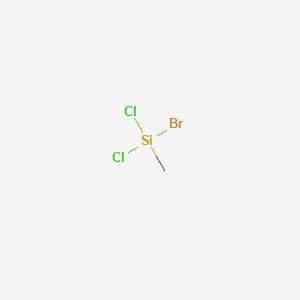
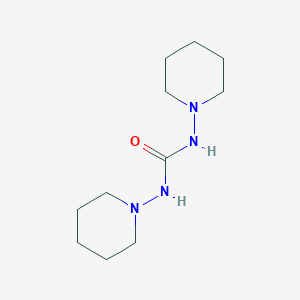
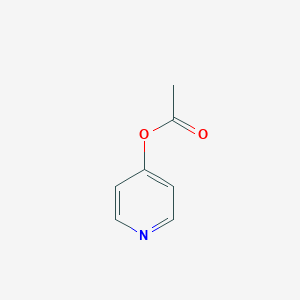
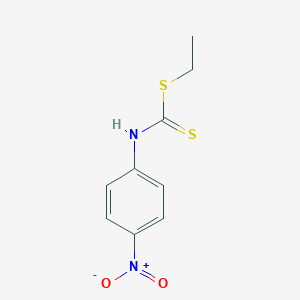
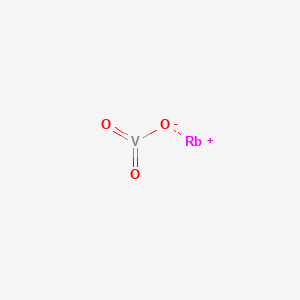
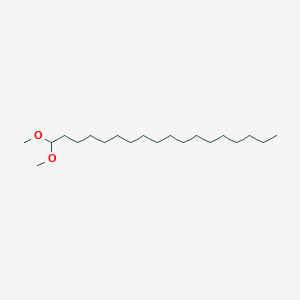
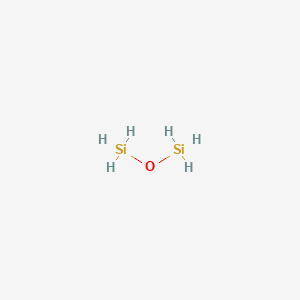
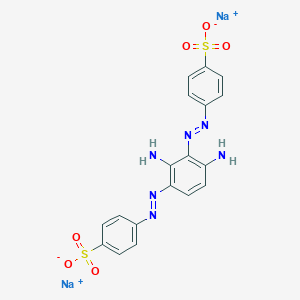
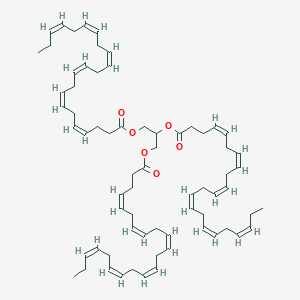
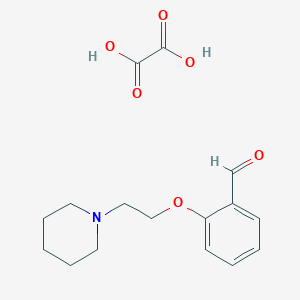
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
